Cas no 934-90-7 (α-Methyl-1-piperidineethanol)

α-Methyl-1-piperidineethanol structure
α-Methyl-1-piperidineethanol structure
Product Name:α-Methyl-1-piperidineethanol
CAS No:934-90-7
MF:C8H17NO
MW:143.226682424545
CID:806805
PubChem ID:233605
Update Time:2025-04-19

α-Methyl-1-piperidineethanol Chemical and Physical Properties

Names and Identifiers

    • 1-Piperidineethanol, a-methyl-
    • 1-(piperidin-1-yl)propan-2-ol
    • ALPHA-METHYL-1-PIPERIDINEETHAN
    • 1-piperidin-1-ylpropan-2-ol
    • SB42552
    • 934-90-7
    • A928253
    • NS00041869
    • FT-0608274
    • AT24868
    • UCASFSAKVJTSET-UHFFFAOYSA-N
    • 1-piperidin-1-yl-propan-2-ol
    • alpha-Methyl-1-piperidineethanol
    • CS-0526731
    • BS-48951
    • AKOS009158942
    • 1-Piperidino-2-propanol
    • SCHEMBL862327
    • NSC-32391
    • 1-(a-Piperidyl)-propan-2-ol
    • alpha-methyl-1-piperidine ethanol
    • DTXSID001309013
    • NSC32391
    • DB-057405
    • I+/--Methyl-1-piperidineethanol
    • α-Methyl-1-piperidineethanol
    • Inchi: 1S/C8H17NO/c1-8(10)7-9-5-3-2-4-6-9/h8,10H,2-7H2,1H3
    • InChI Key: UCASFSAKVJTSET-UHFFFAOYSA-N
    • SMILES: OC(C)CN1CCCCC1

Computed Properties

  • Exact Mass: 143.131
  • Monoisotopic Mass: 143.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 89.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 23.5

Experimental Properties

  • Density: 0.9300
  • Boiling Point: 261.35°C (rough estimate)
  • Flash Point: 90.9°C
  • Refractive Index: 1.4614 (estimate)
  • PSA: 23.47000
  • LogP: 0.79100

α-Methyl-1-piperidineethanol Pricemore >>

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